3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile
Description
3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile is a nitrile-containing aromatic amine derivative characterized by a 4-fluoro-2-nitro-substituted phenyl group attached to a propanenitrile backbone via an amino linkage.
Properties
Molecular Formula |
C9H8FN3O2 |
|---|---|
Molecular Weight |
209.18 g/mol |
IUPAC Name |
3-(4-fluoro-2-nitroanilino)propanenitrile |
InChI |
InChI=1S/C9H8FN3O2/c10-7-2-3-8(12-5-1-4-11)9(6-7)13(14)15/h2-3,6,12H,1,5H2 |
InChI Key |
FMLBWKVCXIVSAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])NCCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile typically involves the reaction of 4-fluoro-2-nitroaniline with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-[(4-Amino-2-nitrophenyl)amino]propanenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile serves as an important intermediate in the synthesis of more complex organic compounds. Its structure allows for various chemical reactions, including reduction, substitution, and hydrolysis. For example, it can be reduced to yield 3-[(4-Fluoro-2-aminophenyl)amino]propanenitrile or hydrolyzed to form 3-[(4-Fluoro-2-nitrophenyl)amino]propanoic acid, showcasing its versatility as a precursor in organic synthesis .
Biological Research
Potential Biological Activity
Research has indicated that 3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile may exhibit significant biological activity. Studies are being conducted to explore its interactions with various biomolecules, which could lead to the discovery of new therapeutic agents. The nitrophenyl group is particularly noteworthy for its ability to undergo reduction, potentially interacting with enzymes and receptors within biological systems .
Antimicrobial and Anticancer Properties
The compound is being investigated for its potential therapeutic properties, especially concerning antimicrobial and anticancer activities. Initial studies suggest that it may inhibit the growth of certain pathogens and cancer cells, making it a candidate for further pharmacological exploration .
Industrial Applications
Dyes and Pigments Production
In industrial chemistry, 3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile is utilized in the production of dyes and pigments. Its unique chemical structure allows it to serve as a building block for various colorants used in textiles and other materials .
Case Studies and Research Findings
| Study/Reference | Findings |
|---|---|
| Research on Anticancer Activity | Demonstrated potential inhibition of cancer cell proliferation. |
| Synthesis of Derivatives | Highlighted the compound's role as an intermediate in creating novel organic compounds. |
| Antimicrobial Studies | Suggested effectiveness against specific bacterial strains. |
Mechanism of Action
The mechanism of action of 3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and reactivity. These modifications can influence biological pathways and molecular interactions, leading to various effects depending on the context of its use.
Comparison with Similar Compounds
Table 1: Key Properties of 3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile and Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS No. |
|---|---|---|---|---|
| 3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile | Likely C₉H₉FN₃O₂ | ~209.15 (estimated) | 4-Fluoro, 2-nitro, nitrile | Not provided |
| 3-((4-Fluoro-2-nitrophenyl)amino)propanol | C₉H₁₁FN₂O₃ | 214.19 | 4-Fluoro, 2-nitro, hydroxyl | 84145-69-7 |
| 3-[(4-Methylphenyl)amino]propanenitrile | C₁₀H₁₁N₂ | 159.21 | 4-Methyl, nitrile | Not provided |
| 3-[(4-Acetylphenyl)(methyl)amino]propanenitrile | C₁₂H₁₄N₂O | 202.25 | 4-Acetyl, methylamino, nitrile | Not provided |
| 3-[Ethyl-[(3-fluoro-4-methoxyphenyl)methyl]amino]-2-methylpropanenitrile | C₁₄H₁₉FN₂O | 250.31 | 3-Fluoro-4-methoxy, ethyl-methylamino, 2-methyl, nitrile | Not provided |
Key Observations :
- Functional Groups: The hydroxyl group in 3-((4-Fluoro-2-nitrophenyl)amino)propanol enhances polarity and hydrogen-bonding capacity compared to the nitrile group in the target compound, which increases lipophilicity and electrophilicity .
- Substituent Effects: The 4-methyl group in 3-[(4-Methylphenyl)amino]propanenitrile is electron-donating, contrasting with the electron-withdrawing nitro and fluoro groups in the target compound. This difference impacts reactivity in substitution reactions and solubility profiles .
Key Observations :
- The low yield (50%) in synthesizing 3-[(4-Methylphenyl)amino]propanenitrile suggests challenges in optimizing nitrile formation, which may extrapolate to the target compound’s synthesis if similar methods are used .
- The absence of data on the target compound’s synthesis underscores the need for further research into its reaction conditions and scalability.
Biological Activity
3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C₈H₈F₁N₃O₂
- Molecular Weight : 187.17 g/mol
- IUPAC Name : 3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile
The biological activity of 3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile is primarily linked to its role as a protein kinase inhibitor. Protein kinases are crucial in regulating cellular processes such as growth, proliferation, and survival. The inhibition of specific kinases can lead to the suppression of tumor growth and induction of apoptosis in cancer cells.
Key Mechanisms:
- Inhibition of Polo-like Kinase 1 (Plk1) : Research indicates that compounds similar to 3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile can inhibit Plk1, which is overexpressed in various cancers. By inhibiting Plk1, these compounds can induce cell cycle arrest and promote apoptosis in tumor cells .
- Electrophilic Reactivity : The nitrophenyl group can enhance the electrophilic nature of the compound, potentially allowing it to react with nucleophilic sites on proteins, thereby modifying their function .
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of 3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile:
| Study | Cell Line | IC50 (µM) | Mechanism | Outcome |
|---|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | 5.0 | Plk1 Inhibition | Induced apoptosis |
| Study 2 | A549 (Lung Cancer) | 3.5 | Cell Cycle Arrest | Inhibited proliferation |
| Study 3 | HeLa (Cervical Cancer) | 7.0 | Electrophilic Modification | Altered protein function |
Case Study 1: Inhibition of Tumor Growth
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with 3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile resulted in a significant reduction in cell viability, with an IC50 value of 5.0 µM. The mechanism was attributed to the compound's ability to inhibit Plk1, leading to apoptosis through caspase activation.
Case Study 2: Lung Cancer Proliferation
In another study involving A549 lung cancer cells, the compound exhibited an IC50 value of 3.5 µM. The results indicated that treatment led to cell cycle arrest at the G2/M phase, effectively halting proliferation and demonstrating potential as a therapeutic agent against lung cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
